1-(3-Bromopropyl)-3-chlorobenzene

Übersicht

Beschreibung

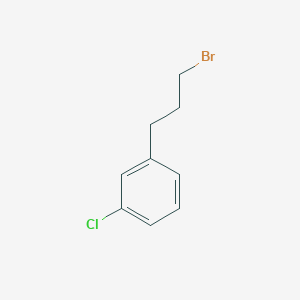

1-(3-Bromopropyl)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chloropropylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the terminal position of the propyl chain serves as a primary site for nucleophilic substitution. Key reactions include:

a. Hydroxide Substitution

Reaction with aqueous NaOH yields 1-(3-hydroxypropyl)-3-chlorobenzene. This proceeds via an SN2 mechanism in polar aprotic solvents like DMF at 60–80°C .

b. Amine Alkylation

Primary amines (e.g., methylamine) displace bromide to form tertiary amines. For example:

Reactions typically require 2–3 equivalents of amine and reflux in ethanol .

c. Thiol Coupling

Thiols (e.g., benzyl mercaptan) undergo substitution to form sulfides. Catalytic bases like K₂CO₃ enhance reaction rates .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form allylic derivatives:

a. Formation of 1-Chloro-3-(prop-1-en-1-yl)benzene

Treatment with KOtBu in THF at 0°C induces β-elimination, producing an alkene . Stereoselectivity depends on the base strength and solvent polarity .

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

a. Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids, the bromide forms biarylpropane derivatives. Yields exceed 75% under optimized conditions .

b. Grignard Additions

Organomagnesium reagents (e.g., PhMgBr) attack the electrophilic β-carbon, forming extended alkyl chains .

Aromatic Ring Reactions

The chlorobenzene moiety directs electrophilic substitution:

a. Nitration

Nitration occurs at the meta position relative to chlorine using HNO₃/H₂SO₄ at 50°C . Major product:

b. Friedel-Crafts Alkylation

Limited reactivity due to deactivation by chlorine. Successful only with strong Lewis acids (e.g., AlCl₃) and activated arenes .

Photoredox Catalysis

Recent studies demonstrate C(sp²)–H chlorination under mild conditions:

| Condition | Result | Yield | Reference |

|---|---|---|---|

| Ru(bpy)₃Cl₂, NaCl | Selective para-chlorination | 68% | |

| Visible light (450 nm) | No C(sp³)–H activation observed | – |

Reductive Transformations

a. Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 1-(3-chloropropyl)benzene .

b. Radical Reduction

Tributyltin hydride (Bu₃SnH) generates a propyl radical intermediate, enabling C–C bond formation .

Stability and Side Reactions

- Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polymeric byproducts .

- Solvent Effects : Reactivity in DMSO accelerates elimination over substitution compared to THF .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in photoredox systems and transition-metal catalysis have expanded its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Mechanisms

1-(3-Bromopropyl)-3-chlorobenzene can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : This method involves the substitution of hydrogen on the benzene ring with the bromopropyl group, facilitated by bromine and a catalyst.

- Nucleophilic Substitution Reactions : The compound can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to diverse derivatives.

These reactions often utilize reagents such as sodium hydroxide for substitution and potassium permanganate for oxidation. The compound's reactivity allows it to function effectively in organic synthesis, particularly in creating pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound has been explored in various research contexts:

- Pharmaceutical Development : It serves as a precursor for synthesizing biologically active compounds. For instance, its derivatives have been investigated for potential activity against cancer cells, specifically targeting breast cancer lines such as MDA-MB-231 and MCF-7 . The compound's ability to interact with biological systems underscores its importance in medicinal chemistry.

- Material Science : The compound is utilized in developing novel materials with specific properties. Its halogenated structure can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices.

- Environmental Chemistry : Research has indicated that halogenated compounds like this compound may exhibit significant environmental persistence and toxicity. Studies on its degradation pathways are crucial for assessing its ecological impact and developing remediation strategies.

Case Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology examined various derivatives of halogenated compounds, including this compound. The research focused on their cytotoxic effects against breast cancer cell lines. Results indicated that certain derivatives exhibited micromolar cytotoxicity, suggesting potential therapeutic applications .

Case Study 2: Toxicological Assessment

Toxicological evaluations have revealed that exposure to similar brominated compounds can lead to adverse health effects, including neurotoxicity and reproductive toxicity. These findings highlight the need for comprehensive safety assessments of this compound in both laboratory and environmental contexts.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-3-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-phenylpropane: Similar structure but lacks the chlorine atom.

3-Bromopropylbenzene: Similar structure but lacks the chlorine atom.

1-Chloro-3-phenylpropane: Similar structure but lacks the bromine atom.

Uniqueness: 1-(3-Bromopropyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent.

Biologische Aktivität

1-(3-Bromopropyl)-3-chlorobenzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities. This compound is characterized by a bromopropyl group attached to a chlorobenzene ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and environmental science.

This compound has the molecular formula and a molecular weight of approximately 221.54 g/mol. Its structure can be visualized as follows:

- IUPAC Name : this compound

- Molecular Structure :

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. A study investigating various halogenated benzenes revealed that this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, leading to disrupted cellular functions.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing permeability changes and eventual cell lysis.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Antimicrobial Agents evaluated the efficacy of various halogenated compounds, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : In a comparative study involving multiple halogenated compounds, this compound was found to be one of the most potent agents against cancer cell lines, highlighting its potential for further development in cancer therapeutics.

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHERYFKQOIVITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555599 | |

| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91085-89-1 | |

| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.